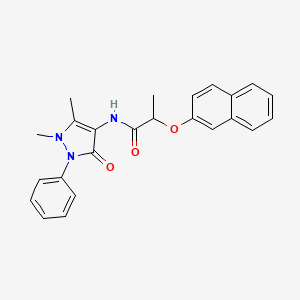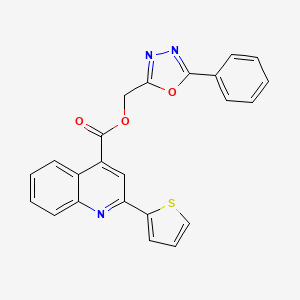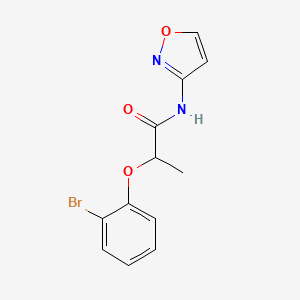![molecular formula C20H18N4O2 B4795883 2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4795883.png)
2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MI-2, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mechanism of Action
MI-2 selectively binds to the active site of MALT1 and inhibits its proteolytic activity. This inhibition prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells. MI-2 has also been shown to inhibit the activation of T cells by preventing the cleavage of the CARMA1 protein.
Biochemical and Physiological Effects:
MI-2 has been shown to induce apoptosis in cancer cells and inhibit the activation of T cells. It has also been found to reduce the production of pro-inflammatory cytokines in vitro. MI-2 has been well-tolerated in animal studies and has shown minimal toxicity.
Advantages and Limitations for Lab Experiments
MI-2 has several advantages for use in lab experiments. It is a highly selective inhibitor of MALT1, making it a valuable tool for studying the role of MALT1 in various cellular processes. MI-2 has also been shown to have minimal off-target effects, making it a reliable tool for studying MALT1. However, MI-2 has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
MI-2 has shown promising results in preclinical studies, and several future directions for its use have been proposed. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. MI-2 has also been suggested as a potential treatment for inflammatory bowel disease, as it has been shown to inhibit the activation of T cells. Further research is needed to fully understand the potential applications of MI-2 and to optimize its use in various fields of research.
Scientific Research Applications
MI-2 has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the activity of the MALT1 protein, which is involved in the progression of various types of cancer. MI-2 has been found to induce apoptosis in cancer cells and has shown promising results in preclinical studies. MI-2 has also been studied for its potential use in treating autoimmune diseases, as it has been shown to inhibit the activation of T cells.
properties
IUPAC Name |
2-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-22(13-15-7-9-16(10-8-15)24-12-4-11-21-24)14-23-19(25)17-5-2-3-6-18(17)20(23)26/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQGLQUTCHKSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4795819.png)
![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)
![2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795854.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B4795860.png)
![6-cyclopropyl-N-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795871.png)
![N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea](/img/structure/B4795878.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)

